molecular formula C6H3BrClF2N B13565976 3-Bromo-6-chloro-2-(difluoromethyl)pyridine

3-Bromo-6-chloro-2-(difluoromethyl)pyridine

Cat. No.: B13565976
M. Wt: 242.45 g/mol
InChI Key: HZRQLUMDHQILBQ-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-(difluoromethyl)pyridine ( 1256811-16-1) is a halogenated pyridine derivative that serves as a versatile and valuable synthetic intermediate in advanced chemical research . Its molecular formula is C6H3BrClF2N, with a molecular weight of 242.45 g/mol . The compound features a pyridine ring substituted with bromo and chloro groups, which act as excellent sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions . The presence of the difluoromethyl group is of particular interest, as it can enhance the metabolic stability and lipophilicity of resulting molecules, which are critical factors in the development of bioactive compounds . This makes the compound a key building block in the synthesis of potential agrochemicals, such as pesticides and herbicides, and pharmaceuticals, especially in the development of kinase inhibitors and other fluorinated bioactive molecules . The unique properties of fluorine atoms, including their electronegativity and small van der Waals radius, allow for fine-tuning of a molecule's conformation, acidity, and binding affinity to biological targets . As a standard safety practice, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals . It should be handled by qualified professionals in appropriately equipped laboratories.

Properties

Molecular Formula

C6H3BrClF2N

Molecular Weight

242.45 g/mol

IUPAC Name

3-bromo-6-chloro-2-(difluoromethyl)pyridine

InChI

InChI=1S/C6H3BrClF2N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H

InChI Key

HZRQLUMDHQILBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)C(F)F)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-bromo-6-chloro-2-(difluoromethyl)pyridine typically involves:

  • Functionalization of a suitably substituted pyridine precursor.
  • Introduction of the difluoromethyl group at the 2-position.
  • Controlled halogenation at the 3 and 6 positions.

Due to the complexity of direct difluoromethylation on halogenated pyridines, multi-step sequences are often employed, involving intermediate functional groups such as formyl or cyanide groups that are subsequently transformed.

Detailed Synthetic Route via 3-Bromo-6-chloropyridine-2-formic acid Intermediate

A well-documented and scalable synthetic method involves the preparation of 3-bromo-6-chloropyridine-2-formic acid as a key intermediate, which can be further converted to the difluoromethyl derivative. The process is summarized below based on patent CN103058921A and related literature:

Step Reaction Description Reagents & Conditions Key Notes & Yields
1 Oxidation of 3-bromo-6-chloropyridine to 3-bromo-6-chloropyridine oxynitride 3-bromo-6-chloropyridine, carbamide peroxide (urea peroxide), trifluoroacetic anhydride (TFAA), chloroform solvent, 10–35 °C, 10+ hours Yields ~68.6% of oxynitride intermediate; mild conditions; avoids toxic cyanide reagents
2 Cyanation of oxynitride to 3-bromo-6-chloropyridine-2-cyanide Trimethylsilyl cyanide (TMSCN), triethylamine (TEA), acetonitrile solvent, reflux, 10+ hours Crude product used directly; avoids sodium cyanide; safer and environmentally friendly
3 Hydrolysis of cyanide to 3-bromo-6-chloropyridine-2-formic acid Concentrated sulfuric acid (90–98%), 140–180 °C, 2.5–4 hours Yields ~31% overall for steps 2 and 3; product isolated by filtration and washing

This method is advantageous because it uses relatively low-toxicity reagents, avoids expensive fluorinated starting materials, and is suitable for large-scale industrial production due to operational safety and environmental considerations.

Conversion to 3-Bromo-6-chloro-2-(difluoromethyl)pyridine

While the patent above focuses on the formic acid intermediate, the difluoromethyl group introduction typically involves further fluorination steps, such as:

  • Transformation of the formyl or carboxyl group into a difluoromethyl moiety using reagents like diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, or other specialized fluorinating agents.
  • Alternatively, difluoromethylation can be achieved via radical or nucleophilic difluoromethyl sources under transition metal catalysis.

The literature reports that starting from halogenated pyridine intermediates like 3-bromo-6-chloropyridine-2-formic acid, subsequent difluoromethylation can be performed under controlled conditions to yield the target compound.

Research Findings and Analytical Characterization

Spectroscopic Data

Characterization of intermediates and final products includes:

Compound Key Spectral Data Notes
3-bromo-6-chloropyridine-2-formic acid ^1H NMR (400 MHz, DMSO-d6): δ 8.02 (d, 1H, J=4.8 Hz), 9.02 (d, 1H, J=4.8 Hz) Confirms pyridine ring substitution pattern
3-Bromo-6-chloro-2-(difluoromethyl)pyridine ^13C NMR and ^19F NMR show characteristic signals for difluoromethyl group (q, J ~320 Hz) Indicates successful difluoromethyl incorporation

Process Efficiency and Environmental Impact

  • The patented synthesis avoids use of sodium cyanide, reducing environmental hazards.
  • Use of carbamide peroxide and TFAA provides a safer oxidation route.
  • Reaction conditions are moderate, enabling scalability.
  • Overall yields are moderate but acceptable for industrial processes, with potential for optimization.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield Remarks
Oxidation to oxynitride 3-bromo-6-chloropyridine, carbamide peroxide, TFAA, CHCl3 10–35 °C, 10+ h ~68.6% Mild, safe oxidation
Cyanation TMSCN, TEA, CH3CN Reflux, 10+ h Crude product Avoids toxic NaCN
Hydrolysis to formic acid H2SO4 (90–98%) 140–180 °C, 2.5–4 h ~31% overall (steps 2+3) Acidic hydrolysis, isolation by filtration
Difluoromethylation (literature methods) DAST or equivalent fluorinating agent Variable Not specified Converts formyl/carboxyl to difluoromethyl

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions produce biaryl compounds .

Scientific Research Applications

3-Bromo-6-chloro-2-(difluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-(difluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine, chlorine, and difluoromethyl groups can influence its binding affinity and specificity, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number Key Applications/Notes
3-Bromo-6-chloro-2-(difluoromethyl)pyridine C₆H₃BrClF₂N ~238.45 Br (3), Cl (6), CHF₂ (2) Not explicitly listed Intermediate for kinase inhibitors, agrochemicals
3-Bromo-6-chloro-2-(trifluoromethyl)pyridine C₆H₂BrClF₃N 254.44 Br (3), Cl (6), CF₃ (2) 1227563-63-4 Enhanced electron-withdrawing effects vs. CHF₂
3-Bromo-2-chloro-6-(difluoromethyl)pyridine C₆H₃BrClF₂N 238.45 Br (3), Cl (2), CHF₂ (6) Not explicitly listed Positional isomer; reactivity differs due to Cl/Br positions
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine C₆H₂BrF₄N 260.00 Br (3), F (2), CF₃ (6) 1159512-36-3 Improved lipophilicity for CNS-targeting drugs
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.44 Br (2), Cl (3), CF₃ (6) 1211521-13-9 Agrochemical intermediates (herbicides)
3-Bromo-6-(difluoromethyl)pyridin-2-amine C₆H₅BrF₂N₂ 223.02 Br (3), CHF₂ (6), NH₂ (2) 1805028-09-4 Amine group enables peptide coupling

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (EWGs):

    • The trifluoromethyl (CF₃) group (e.g., in 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine) exhibits stronger electron-withdrawing effects than difluoromethyl (CHF₂) , accelerating electrophilic substitution reactions but reducing nucleophilic aromatic substitution (NAS) rates .
    • Fluorine at the 2-position (e.g., 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine) enhances metabolic stability and blood-brain barrier penetration in drug candidates .
  • Halogen Position Sensitivity:

    • Bromine at the 3-position (vs. 2-position in 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine) directs cross-coupling reactions to specific sites, enabling regioselective synthesis .
  • Pharmacological Relevance:

    • Difluoromethyl groups balance lipophilicity and polarity, improving oral bioavailability compared to trifluoromethyl analogs .
    • Chlorine at the 6-position enhances binding to hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors .

Biological Activity

3-Bromo-6-chloro-2-(difluoromethyl)pyridine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-Bromo-6-chloro-2-(difluoromethyl)pyridine is C6H3BrClF2N. The presence of bromine, chlorine, and difluoromethyl groups suggests that this compound may exhibit unique electronic and steric properties that influence its biological activity.

Synthesis

The synthesis of 3-Bromo-6-chloro-2-(difluoromethyl)pyridine typically involves the introduction of difluoromethyl groups into pyridine derivatives. Recent advancements in difluoromethylation techniques have made it possible to synthesize such compounds efficiently. For example, methods utilizing copper-mediated reactions have been reported to facilitate the introduction of difluoromethyl groups onto aromatic systems, including pyridines .

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives can often be correlated with their structural components. For instance, the presence of electron-withdrawing groups like difluoromethyl enhances lipophilicity and may improve permeability across biological membranes . A study detailing the SAR of related compounds found that modifications at specific positions on the pyridine ring significantly impacted their efficacy against Chlamydia and other pathogens.

Case Studies

  • Antichlamydial Activity : In a study investigating various pyridine derivatives, compounds with similar electron-withdrawing groups were found to impair the growth of Chlamydia trachomatis. The introduction of difluoromethyl groups was associated with increased activity compared to non-fluorinated counterparts. This suggests that 3-Bromo-6-chloro-2-(difluoromethyl)pyridine could potentially exhibit similar effects .
  • Selectivity and Toxicity : The selectivity for Chlamydia over other bacterial species was highlighted in several studies. Compounds were shown to be non-mutagenic in Drosophila melanogaster assays and displayed mild toxicity towards mammalian cell lines, indicating a favorable safety profile for further development .

Comparative Analysis

CompoundBiological ActivitySelectivityToxicity
3-Bromo-6-chloro-2-(difluoromethyl)pyridinePotentially active against ChlamydiaHighMild
Analog A (similar structure)Active against multiple bacteriaModerateModerate
Analog B (no difluoromethyl)InactiveLowHigh

Q & A

Q. How can researchers optimize the synthesis of 3-Bromo-6-chloro-2-(difluoromethyl)pyridine?

Synthetic optimization involves selecting appropriate halogenation and fluorination strategies. For example:

  • Nucleophilic substitution : Reacting pyridine derivatives with difluoromethyl reagents under controlled temperatures (e.g., 60–80°C) can yield up to 85% efficiency when using palladium catalysts .
  • Halogenation sequence : Bromine and chlorine substituents are typically introduced via electrophilic aromatic substitution, requiring precise stoichiometry to avoid over-halogenation .
  • Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical for isolating high-purity (>95%) products .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR identifies the difluoromethyl group (δ ~ -80 to -100 ppm), while 1H^{1}\text{H} NMR resolves aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 238.93 (C6_6H4_4BrClF2_2N) .
  • Melting Point : Observed mp 30–35°C (varies with purity; impurities lower the range) .

Advanced Research Questions

Q. What reaction mechanisms dominate in cross-coupling applications of this compound?

  • Suzuki-Miyaura Coupling : The bromine substituent undergoes palladium-catalyzed coupling with boronic acids. The difluoromethyl group stabilizes intermediates via electron-withdrawing effects, enhancing reaction rates .
  • Buchwald-Hartwig Amination : Chlorine at position 6 can be replaced by amines under catalytic conditions (e.g., CuI/1,10-phenanthroline), yielding aminopyridine derivatives .
  • Byproduct Analysis : Competing pathways (e.g., dehalogenation) are minimized by optimizing ligand choice (e.g., XPhos) and solvent polarity (e.g., DMF vs. THF) .

Q. How does the difluoromethyl group influence biological activity in lead optimization?

  • Lipophilicity Enhancement : The difluoromethyl group increases logP by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability in cellular assays .
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in in vitro hepatic microsome models .
  • Target Binding : In kinase inhibition studies, the group forms weak C–F···H–N hydrogen bonds with ATP-binding pockets, as observed in crystallographic data .

Q. How do researchers resolve contradictions in reported synthetic yields or biological data?

  • Yield Variability : Discrepancies (e.g., 70–85% for nucleophilic substitution) arise from catalyst loading (5–10 mol% Pd) or solvent purity. Replicating reactions under inert atmospheres (N2_2/Ar) improves consistency .
  • Biological Replication : Differences in antimicrobial IC50_{50} values may stem from assay conditions (e.g., nutrient broth vs. agar). Standardized protocols (CLSI guidelines) mitigate variability .

Methodological Considerations

  • Scale-Up Challenges : Pilot-scale reactions (>10 g) require flow chemistry systems to manage exothermic fluorination steps .
  • Safety Protocols : GHS hazard codes H315 (skin irritation) and H319 (eye damage) necessitate PPE (gloves, goggles) during handling .

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